N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine
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Overview
Description
N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C10H8FN3O and a molecular weight of 205.19 g/mol . This compound is known for its unique structure, which includes a fluoro-substituted phenyl ring and an imidazole moiety, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine typically involves the condensation of 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The fluoro group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde: A precursor in the synthesis of N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine.
4-(1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the fluoro substitution.
N-{[3-chloro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine: Similar compound with a chloro group instead of a fluoro group.
Uniqueness
N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine is unique due to the presence of both the fluoro and imidazole groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, while the imidazole moiety provides potential interactions with biological targets .
Properties
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-9-5-8(6-13-15)1-2-10(9)14-4-3-12-7-14/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGDSWUOSFKTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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